molecular formula C11H13BrOS2 B2748298 1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one CAS No. 207307-46-8

1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one

Cat. No.: B2748298
CAS No.: 207307-46-8
M. Wt: 305.25
InChI Key: CDEAGQCULNYHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one is a sophisticated synthetic intermediate designed for advanced medicinal chemistry and drug discovery programs. Its core structure, a functionalized benzothiophenone, is a privileged scaffold in the design of pharmacologically active compounds, particularly for targeting protein kinases and other ATP-binding enzymes. The presence of a reactive bromo substituent at the 1-position makes it an ideal substrate for pivotal cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, enabling the rapid diversification of the molecular structure. Concurrently, the methylthio group at the 3-position can serve as a hydrogen-bond acceptor or be further oxidized to sulfone or sulfoxide derivatives, fine-tuning the molecule's electronic properties and binding affinity. This compound is primarily valued for its utility in constructing kinase inhibitor libraries , where such functionalized heterocyclic systems are crucial for achieving high potency and selectivity. Researchers utilize this building block to explore structure-activity relationships (SAR) and to develop novel therapeutic candidates for oncology and inflammatory diseases. It is exclusively intended for research use in laboratory settings.

Properties

IUPAC Name

1-bromo-6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrOS2/c1-11(2)4-6-8(7(13)5-11)10(14-3)15-9(6)12/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEAGQCULNYHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(SC(=C2C(=O)C1)SC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one typically involves the bromination of a precursor benzothiophene derivative. One common method is the bromination of 6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products Formed

    Substitution: Products include azido, thiol, or amine derivatives of the benzothiophene.

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives of the benzothiophene.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one can be achieved through various methods, including electrophilic bromination of related benzothiophene derivatives. The introduction of the bromo group enhances the reactivity of the compound, making it suitable for further derivatization.

Table 1: Synthesis Methods

MethodDescriptionReference
Electrophilic BrominationBromination of methylthio-substituted benzothiophenes
Nucleophilic SubstitutionReaction with nucleophiles to form new derivatives

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one has been evaluated for its potential to inhibit cancer cell proliferation. Studies indicate that it induces apoptosis in cancer cells through mitochondrial pathways.

Case Study:

In vitro studies showed that derivatives similar to this compound had IC50 values as low as 0.05 μM against breast cancer cell lines (MDA468) .

Anti-inflammatory Properties

The compound has also demonstrated the ability to reduce pro-inflammatory cytokines. It was shown to significantly lower IL-6 levels in treated cell cultures.

Research Findings:

A study reported a reduction of IL-6 by up to 50% when cells were treated with related compounds .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary screening against various bacterial strains indicated promising results.

Mechanism of Action

The mechanism of action of 1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methylsulfanyl group can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Positions) Biological Activity/Properties Key References
1-Bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one 1-Br, 3-SMe, 6,6-diMe Unknown (structural studies suggest potential as a synthetic intermediate or receptor ligand)
6,6-Dimethyl-3-(methylsulfonyl)-6,7-dihydrobenzo[c]thiophen-4(5H)-one 3-SO₂Me (methylsulfonyl) Higher polarity due to sulfonyl group; used in receptor binding studies (e.g., GLP-1R)
1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one 1-Cl (chloro) Increased electrophilicity compared to bromo derivative; safety data available (GHS)
1-Acetyl-6,6-dimethyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one 1-Acetyl (COCH₃) Enhanced metabolic stability; potential prodrug candidate
6,6-Dimethyl-3-(2-hydroxyethyl)thio-1-(thiazol-2-yl)-6,7-dihydro-2-benzothiophen-4(5H)-one 1-Thiazolyl, 3-(2-hydroxyethylthio) GABAA inverse agonist; neurological applications (cognitive impairment)

Functional Group Impact on Bioactivity

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance hydrophobic interactions in receptor binding but reduce electrophilic reactivity .
  • Methylthio (-SMe) vs. Methylsulfonyl (-SO₂Me) : The methylthio group contributes to lipophilicity, enhancing membrane permeability, while the sulfonyl group increases polarity and hydrogen-bonding capacity, critical for receptor affinity (e.g., GLP-1R binding energy: −7.55 kcal/mol for sulfonyl derivatives) .
  • Acetyl vs.

Pharmacological and Antimicrobial Activity

  • Triazole/Thiadiazole Derivatives : Analogues bearing 1,2,4-triazol-3-yl or 1,3,4-thiadiazol-2-yl substituents (e.g., 1-[1,2,4-triazol-3-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)-ones) demonstrate antimicrobial activity against Staphylococcus aureus and Bacillus subtilis due to enhanced electron-withdrawing effects and membrane disruption .
  • Neurological Targets: Sulfur-containing benzothiophenones, such as Merck’s 6,6-dimethyl-3-(2-hydroxyethyl)thio-1-(thiazol-2-yl) derivative, act as GABAA inverse agonists, highlighting the role of thioether and heterocyclic substituents in modulating CNS activity .

Biological Activity

1-Bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H13BrOSC_{12}H_{13}BrOS and has a unique structure that includes a bromine atom, a methylthio group, and a benzothiophene moiety. Its structural characteristics contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 16 to 128 µg/mL depending on the specific derivative tested .

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus32
Compound BE. coli64
1-Bromo...S. aureus128

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study reported that at concentrations of 10 µM and higher, the compound significantly reduced cell viability in human lung cancer (A549) and cervical cancer (HeLa) cells . The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

The proposed mechanism for the biological activity of 1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : It has been suggested that the compound interacts with key signaling pathways such as those involving protein kinases or transcription factors associated with cell growth and survival.

Study on Antimicrobial Effects

A study conducted by researchers at the University of Groningen evaluated the antimicrobial properties of various benzothiophene derivatives. The results indicated that compounds structurally related to 1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one exhibited promising antibacterial activity against resistant strains of bacteria .

Study on Anticancer Properties

Another significant study published in the Journal of Medicinal Chemistry explored the anticancer effects of benzothiophene derivatives. The researchers found that these compounds could effectively inhibit tumor growth in xenograft models when administered at therapeutic doses . The study highlighted the potential for developing these compounds into novel anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one, and what analytical methods validate its purity and structure?

The synthesis of structurally related 6,7-dihydro-2-benzothiophen-4(5H)-ones typically involves cyclization reactions and functional group substitutions. For example, substituted thiophenes can be synthesized via base-mediated condensation of pyran-2-ones with indazolone derivatives in dry DMF, followed by purification using silica gel chromatography with chloroform/hexane eluents . Key analytical methods include:

  • 1H/13C-NMR for structural confirmation, focusing on chemical shifts (e.g., δ 1.25–1.35 ppm for methyl groups, δ 2.8–3.2 ppm for thiomethyl protons) .
  • IR spectroscopy to identify carbonyl (ν ~1705 cm⁻¹) and thioether (ν ~1135 cm⁻¹) functional groups .
  • GCMS/EI-HRMS to verify molecular ion peaks and detect impurities (e.g., 2% isomer content reported in similar compounds) .

Q. How does the substitution pattern (e.g., bromo, methylthio groups) influence the compound’s stability and reactivity in different solvents?

The bromo substituent at the 1-position enhances electrophilic reactivity, facilitating nucleophilic substitution reactions, while the methylthio group at the 3-position contributes to lipophilicity and metabolic stability. Stability studies in polar solvents (e.g., DMSO, methanol) show minimal degradation under inert conditions, whereas protic solvents may promote hydrolysis of the thioether group at elevated temperatures . Reactivity in non-polar solvents (e.g., hexane) is limited, making them suitable for storage. X-ray crystallography of analogs (e.g., (2S,3R)-3-(2-bromophenyl) derivatives) confirms steric effects from dimethyl groups at the 6-position, which hinder racemization .

Advanced Research Questions

Q. What methodological approaches are used to assess the selectivity of this compound for GABA-A α5 receptors compared to other subtypes (α1, α2, α3)?

Selectivity is determined via radioligand binding assays using recombinant human GABA-A receptors. For example:

  • Competitive binding assays with [³H]flumazenil measure displacement at α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 subtypes. A compound with 10–13-fold higher affinity for α5β3γ2 (e.g., Kᵢ = 1.6 nM vs. 16–20 nM for α1–3) indicates subtype selectivity .
  • Functional assays (e.g., electrophysiology in Xenopus oocytes) assess negative allosteric modulation (NAM) potency. Subtype selectivity is confirmed if EC₅₀ values for α5 are ≥10-fold lower than for α1–3 .

Q. How are in vivo pharmacokinetic studies designed to evaluate cognitive effects in animal models of age-related memory impairment?

Key considerations include:

  • Dosing regimens : Systemic administration (e.g., 3 mg/kg i.p.) or intracerebroventricular infusion (e.g., 100 μg) to achieve brain exposure levels correlating with hippocampal receptor occupancy .
  • Behavioral tasks :
    • Radial arm maze : Measures working memory errors after retention intervals (2–5 hours) in aged rats .
    • Water maze : Evaluates spatial memory retention in aged rodents with hippocampal hyperactivity .
  • Pharmacokinetic profiling : LC-MS/MS quantifies brain/plasma ratios, ensuring target engagement without off-target effects (e.g., anxiogenic side effects from α1 modulation) .

Q. What computational strategies predict the binding mode of this compound to GABA-A α5 receptors, and how are docking results validated experimentally?

  • Ligand docking : Molecular docking with GLP-1 receptor templates (PDB: 5VAI, 6B3J) identifies interactions with transmembrane domain 6 (TM6). For example, sulfonyl or thioether groups form hydrophobic contacts with residues like Leu232 and Tyr235 .
  • Binding energy validation : Computational results (e.g., ΔG = −7.5 kcal/mol) are validated via alanine scanning mutagenesis to disrupt key residues, followed by functional assays to measure potency loss .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, correlating RMSD values with experimental IC₅₀ data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.